molecular formula C18H10Cl2N2OS B13051891 7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one

7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B13051891
M. Wt: 373.3 g/mol
InChI Key: BTPQOLNLTNYJAH-UHFFFAOYSA-N
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Description

“7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one” is a heterocyclic compound that contains both thieno and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thieno Ring: This could involve the cyclization of a suitable precursor.

    Introduction of Chlorophenyl Groups: This might be achieved through electrophilic aromatic substitution reactions.

    Formation of the Pyrimidinone Ring: This could involve the condensation of an appropriate amine with a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms (chlorine) on the aromatic rings could be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules.

Biology

It might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

If found to have significant biological activity, it could be developed into a pharmaceutical agent.

Industry

The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it has anticancer properties, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenylthieno[3,2-D]pyrimidin-4(3H)-one
  • 3-Phenylthieno[3,2-D]pyrimidin-4(3H)-one

Uniqueness

The presence of two chlorophenyl groups might confer unique properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

Molecular Formula

C18H10Cl2N2OS

Molecular Weight

373.3 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H10Cl2N2OS/c19-12-4-6-14(7-5-12)22-10-21-16-15(9-24-17(16)18(22)23)11-2-1-3-13(20)8-11/h1-10H

InChI Key

BTPQOLNLTNYJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CN(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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